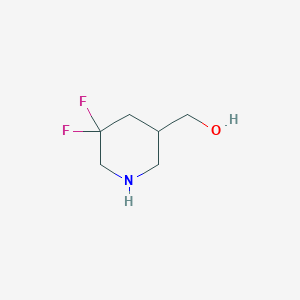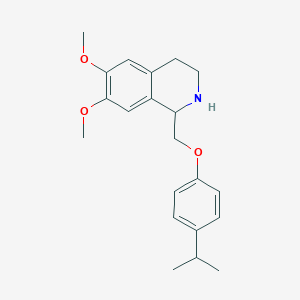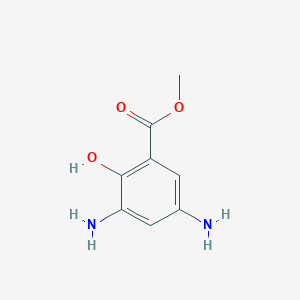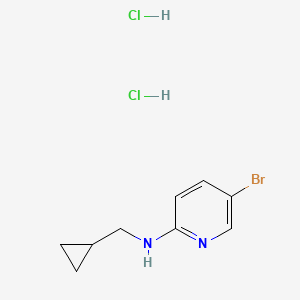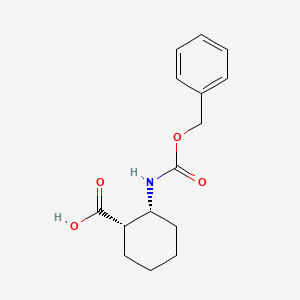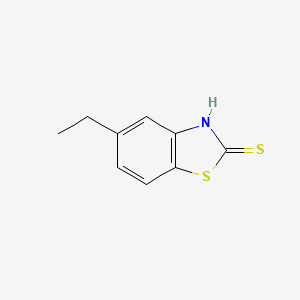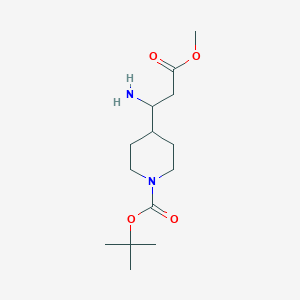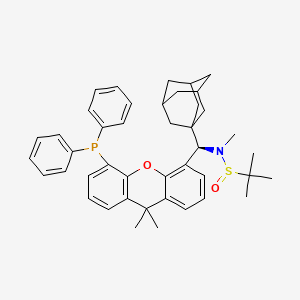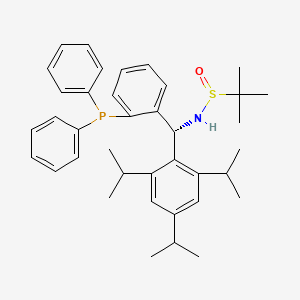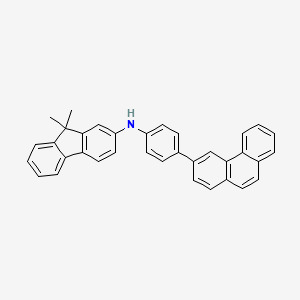
9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. The compound’s structure includes a fluorene backbone, a phenanthrene moiety, and a dimethyl substitution, which may contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the fluorene backbone: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the phenanthrene moiety: This step may involve Suzuki coupling or other palladium-catalyzed cross-coupling reactions.
Dimethyl substitution: This can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while substitution could introduce halogens or other functional groups.
Wissenschaftliche Forschungsanwendungen
9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine may find applications in various fields:
Chemistry: As a building block for more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic amines with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, influencing biochemical pathways. In materials science, its electronic properties could be exploited in devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-9H-fluorene: Lacks the phenanthrene and amine groups.
N-Phenyl-9H-fluoren-2-amine: Lacks the dimethyl substitution and phenanthrene moiety.
Phenanthrene derivatives: Similar aromatic structure but different functional groups.
Uniqueness
The unique combination of the fluorene backbone, phenanthrene moiety, and dimethyl substitution in 9,9-Dimethyl-N-(4-(phenanthren-3-yl)phenyl)-9H-fluoren-2-amine may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C35H27N |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
9,9-dimethyl-N-(4-phenanthren-3-ylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C35H27N/c1-35(2)33-10-6-5-9-30(33)31-20-19-28(22-34(31)35)36-27-17-15-23(16-18-27)26-14-13-25-12-11-24-7-3-4-8-29(24)32(25)21-26/h3-22,36H,1-2H3 |
InChI-Schlüssel |
AOJNEZFRVIXAIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=C(C=CC7=CC=CC=C76)C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
